molecular formula C7H5BrClNO2S B2504642 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene CAS No. 1604019-06-8

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene

Cat. No.: B2504642
CAS No.: 1604019-06-8
M. Wt: 282.54
InChI Key: RUPPCELDZDHUQR-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is a heterocyclic compound with the molecular formula C7H5BrClNO2S. It is characterized by the presence of a thiophene ring substituted with bromine, chlorine, and a nitroprop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism. This reaction yields 2-bromo-3,3-difluoroallyl benzyl sulfide, which undergoes deprotonation at the benzylic position followed by a [2,3] sigmatropic rearrangement to deliver the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, in particular, may play a role in redox reactions within biological systems, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloro-5-(2-nitroprop-1-en-1-yl)thiophene
  • 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)furan
  • 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)pyrrole

Uniqueness

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene is unique due to the combination of its substituents on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-2-chloro-5-[(E)-2-nitroprop-1-enyl]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPPCELDZDHUQR-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C(S1)Cl)Br)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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